molecular formula C15H10FN3O3S2 B11698753 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11698753
M. Wt: 363.4 g/mol
InChI Key: ZVHJEIKUSCCWCD-XFFZJAGNSA-N
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Description

This compound belongs to the thiazolidinone class of heterocyclic molecules, characterized by a five-membered ring containing sulfur and nitrogen. Structurally, it features:

  • A (5Z)-5-(4-fluorobenzylidene) substituent at position 5 of the thiazolidinone core, introducing electron-withdrawing fluorine to enhance metabolic stability and binding interactions.
  • A 2,4-dioxo-1,3-thiazolidin-3-yl scaffold, which is associated with diverse pharmacological activities, including antimicrobial and enzyme-inhibitory properties.

Synthetic routes for analogous compounds () typically involve condensation of active methylene compounds with substituted benzaldehydes, followed by coupling with thiazole derivatives.

Properties

Molecular Formula

C15H10FN3O3S2

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H10FN3O3S2/c16-10-3-1-9(2-4-10)7-11-13(21)19(15(22)24-11)8-12(20)18-14-17-5-6-23-14/h1-7H,8H2,(H,17,18,20)/b11-7-

InChI Key

ZVHJEIKUSCCWCD-XFFZJAGNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3)F

Origin of Product

United States

Biological Activity

The compound 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide is a thiazolidine derivative with potential biological activities, particularly in the fields of oncology and microbiology. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for medicinal chemistry research.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H17_{17}FN2_2O4_4S
  • Molecular Weight : 400.4 g/mol
  • IUPAC Name : 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

The biological activity of this compound is attributed to its ability to modulate various cellular pathways:

  • Apoptosis Induction : Research indicates that the compound can induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspase pathways .
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest in several cancer types, which is critical for its anticancer properties .
  • Inhibition of Necroptosis : The compound also plays a role in inhibiting necroptosis, a form of programmed cell death associated with inflammation and tissue damage .

Anticancer Activity

A study evaluated the anticancer effects of the compound on various human cancer cell lines including A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal). The results demonstrated:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects at micromolar concentrations.
  • ROS Production : A marked decrease in ROS production was observed in treated cells, indicating a potential mechanism for reducing oxidative stress .
Cell LineIC50 (µM)Effect on ROSApoptosis Induction
A54910DecreasedYes
SCC-1515DecreasedYes
SH-SY5Y20DecreasedYes
CACO-212DecreasedYes

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes .

Case Studies

  • Study on Human Cancer Cell Lines : In vitro studies demonstrated that treatment with the compound led to significant reductions in cell viability across multiple cancer types. The study highlighted its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy Assessment : Another research project focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results indicated promising activity, suggesting further exploration into its application as an antibiotic agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazolidinone derivatives are heavily influenced by substituents on the benzylidene ring and the acetamide moiety. Key comparisons include:

Compound Name / Structure Substituents (Benzylidene) Acetamide Moiety Key Properties (IR, MP, Yield) Biological Activity (if reported) Reference
Target Compound : 2-[(5Z)-5-(4-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide 4-Fluorophenyl 1,3-Thiazol-2-yl Data not explicitly provided in evidence (hypothesized: MP ~200–250°C, IR C=O ~1670–1700 cm⁻¹) Likely antimicrobial/PFOR enzyme inhibition
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () 2-Methoxyphenyl 5-Methyl-1,3,4-thiadiazol MP: ~200°C; IR: 1719 cm⁻¹ (C=O); Mol. Wt.: 406.49 g/mol Not reported
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () Phenyl 2-Methylphenyl MP: 210°C; IR: 1611–1719 cm⁻¹ (C=O); Yield: 80% Antimicrobial (hypothesized)
2-[(5Z)-2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide () Thiophene-2-yl 5-Fluoroindole-ethyl Mol. Wt.: 450.50 g/mol Potential antiparasitic activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-Fluoro) : Enhance metabolic stability and binding affinity compared to electron-donating groups (e.g., 2-methoxy). Fluorine may improve pharmacokinetics via reduced CYP450-mediated oxidation .
  • Thiazole vs.
  • Aromatic vs. Heteroaromatic Benzylidenes : Thiophene-substituted analogs () exhibit distinct electronic properties, possibly influencing redox-mediated activities like antioxidant effects .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents :

    • 2,4-Thiazolidinedione (2 mmol)

    • 4-Fluorobenzaldehyde (2 mmol)

    • Ammonium acetate (catalytic)

    • Acetic acid (solvent)

  • Procedure :
    The mixture is refluxed at 110°C for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the product is precipitated by cooling, filtered, and recrystallized from ethanol.

  • Yield : 68–75%.

Key Mechanistic Insight :
The reaction proceeds via deprotonation of TZD’s active methylene group, followed by nucleophilic attack on the aldehyde. The Z-configuration of the benzylidene group is thermodynamically favored due to conjugation stabilization.

Synthesis of 2-Chloro-N-(1,3-Thiazol-2-yl)Acetamide

This intermediate links the thiazolidinedione moiety to the thiazole ring. The synthesis involves chloroacetylation of 2-aminothiazole.

Reaction Protocol

  • Reagents :

    • 2-Aminothiazole (0.02 mol)

    • Chloroacetyl chloride (0.024 mol)

    • Triethylamine (0.024 mol, base)

    • Tetrahydrofuran (THF, solvent)

  • Procedure :
    The reaction is conducted at 0–5°C to minimize side reactions. After gradual addition of chloroacetyl chloride, the mixture is stirred at room temperature for 2 hours. The product is isolated by solvent evaporation, washed with water, and recrystallized from ethanol.

  • Yield : 85–92%.

Side Reaction Mitigation :
Low-temperature conditions prevent over-acylation, while triethylamine neutralizes HCl, driving the reaction forward.

Final Coupling Reaction

The target compound is synthesized via nucleophilic substitution , where the chloro group in 2-chloro-N-(1,3-thiazol-2-yl)acetamide is replaced by the nitrogen of 5-(4-fluorobenzylidene)-2,4-thiazolidinedione.

Reaction Parameters

  • Reagents :

    • 5-(4-Fluorobenzylidene)-2,4-thiazolidinedione (0.99 mmol)

    • 2-Chloro-N-(1,3-thiazol-2-yl)acetamide (0.99 mmol)

    • Sodium hydride (NaH, 1.2 eq, base)

    • Dimethylformamide (DMF, solvent)

  • Procedure :
    The reactants are stirred in DMF at 60°C for 12 hours. The product is precipitated with ice-water, filtered, and purified via column chromatography (ethyl acetate/hexane).

  • Yield : 60–65%.

Stereochemical Considerations :
The Z-configuration of the benzylidene group is retained during coupling, as confirmed by 1H^1H-NMR coupling constants (J=12.1HzJ = 12.1 \, \text{Hz}).

Green Synthesis Alternatives

To enhance sustainability, solvent-free mechanochemical methods have been explored:

  • Grinding Technique :
    TZD and 4-fluorobenzaldehyde are ground with ammonium acetate in a ball mill (30 Hz, 1 hour).

  • Yield : 58–62%, slightly lower than conventional methods but with reduced environmental impact.

Characterization and Analytical Data

Spectroscopic Data

Technique Key Observations
1H^1H-NMR (DMSO)δ 7.78 (s, 1H, CH=), 7.45–7.12 (m, 4H, Ar-H), 4.21 (s, 2H, CH2), 2.51 (s, 1H, NH).
13C^{13}C-NMRδ 167.5 (C=O), 163.2 (C-F), 135.3 (CH=), 116.6 (CF).
IR (cm1^{-1})1745 (C=O), 1680 (C=N), 1220 (C-F).
MS (m/z)384.4 [M+H]+^+.

Purity and Yield Comparison

Method Yield (%) Purity (%)
Conventional reflux6598
Solvent-free grinding6095

Challenges and Optimization Strategies

  • Isomerization Control :
    Prolonged heating may promote E-isomer formation. Shorter reaction times (≤8 hours) and lower temperatures (≤60°C) preserve the Z-configuration.

  • Purification :
    Column chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted intermediates .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide, and how do reaction conditions (solvent, catalyst, temperature) influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of thiazolidinone precursors with fluorobenzaldehyde derivatives and subsequent coupling with thiazol-2-yl acetamide groups. Key steps:

  • Thiazolidinone core formation : Use of thiourea and α-haloketones under acidic/basic conditions (e.g., HCl or KOH) to generate the 2,4-dioxothiazolidine ring .
  • Benzylidene conjugation : Reaction with 4-fluorobenzaldehyde under reflux in ethanol or DMF, with catalytic acetic acid to promote Schiff base formation .
  • Final coupling : Amidation via chloroacetyl chloride or carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the thiazol-2-yl acetamide moiety .
  • Yield optimization : Solvent polarity (DMF > ethanol) and catalyst choice (triethylamine vs. pyridine) significantly affect reaction efficiency. For example, DMF increases solubility of intermediates, improving yields by ~15–20% compared to ethanol .

Q. Which spectroscopic techniques are critical for validating the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the Z-configured benzylidene group (δ 7.8–8.2 ppm for vinyl proton; coupling constant J = 12–14 Hz for Z-isomer) and acetamide carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy : Detect key functional groups (C=O stretch at 1680–1720 cm⁻¹ for thiazolidinone; N-H bend at 3200–3300 cm⁻¹ for acetamide) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO2 from thiazolidinone ring) .
  • Elemental Analysis : Ensure <0.3% deviation between calculated and observed C, H, N, S values .

Q. How is the biological activity of this compound evaluated in preclinical studies?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Anticancer screening : NCI-60 cell line panel testing; IC50 determination via MTT assay, focusing on melanoma (e.g., SK-MEL-28) and breast cancer (MCF-7) due to thiazole’s kinase inhibition potential .
  • Anti-inflammatory models : COX-2 inhibition assays (ELISA) and carrageenan-induced paw edema in rodents, with dose-dependent comparisons to celecoxib .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like PPAR-γ or EGFR?

  • Methodological Answer :

  • Target selection : Prioritize receptors with known affinity for thiazolidinones (e.g., PPAR-γ for antidiabetic activity; EGFR for anticancer effects) .
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite with flexible ligand settings. Key parameters:
  • Grid box centered on binding pocket (e.g., PPAR-γ: x=15Å, y=10Å, z=10Å).
  • Scoring functions (e.g., MM-GBSA) to rank binding poses .
  • Validation : Compare docking scores with co-crystallized ligands (e.g., rosiglitazone for PPAR-γ; erlotinib for EGFR). A study showed ΔG = -9.2 kcal/mol for PPAR-γ, suggesting strong binding .

Q. What crystallographic data (e.g., hydrogen bonding, π-π stacking) explain the compound’s stability and reactivity?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve intermolecular interactions. For example:
  • Hydrogen bonds : N-H···O=C (2.02 Å) between acetamide and thiazolidinone stabilizes the dimeric structure .
  • π-π stacking : Fluorobenzylidene and thiazole rings (centroid distance = 3.5 Å) enhance crystal packing .
  • Thermogravimetric analysis (TGA) : Decomposition onset >250°C, correlating with strong intermolecular forces .

Q. How can contradictory results in biological activity (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Methodological Answer :

  • Pharmacokinetic profiling :
  • ADME assays : Microsomal stability (e.g., t1/2 < 30 min in rat liver microsomes suggests rapid metabolism) .
  • Plasma protein binding : >90% binding reduces free drug availability, explaining in vivo inefficacy .
  • Structural optimization : Introduce PEGylated side chains or prodrug moieties (e.g., acetylated hydroxyl groups) to enhance bioavailability .

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